molecular formula C10H10OS B12580144 5-Phenyloxolane-2-thione CAS No. 194725-10-5

5-Phenyloxolane-2-thione

Cat. No.: B12580144
CAS No.: 194725-10-5
M. Wt: 178.25 g/mol
InChI Key: NDVLSKJXYSZKFG-UHFFFAOYSA-N
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Description

5-Phenyloxolane-2-thione is a heterocyclic organic compound characterized by a five-membered ring structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyloxolane-2-thione typically involves the reaction of oxolane derivatives with thiolating agents under controlled conditions. One common method includes the use of oxolane-2-thione and phenylmagnesium bromide in an anhydrous environment to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The use of catalysts and solvents like tetrahydrofuran can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyloxolane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

5-Phenyloxolane-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyloxolane-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Thiophene-2-thione
  • Benzoxazole-2-thione
  • Thiazole derivatives

Comparison: 5-Phenyloxolane-2-thione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds like thiophene-2-thione and benzoxazole-2-thione .

Properties

CAS No.

194725-10-5

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

5-phenyloxolane-2-thione

InChI

InChI=1S/C10H10OS/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NDVLSKJXYSZKFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)OC1C2=CC=CC=C2

Origin of Product

United States

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